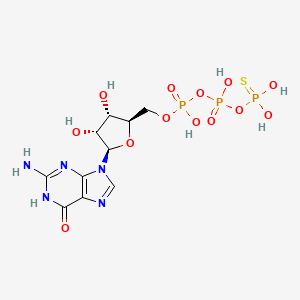
5'-Guanosine-diphosphate-monothiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Guanosine-Diphosphate-Monothiophosphate is a stable analog of guanosine triphosphate (GTP) where one of the oxygen atoms in the phosphate group is replaced by sulfur. This compound is known for its ability to stimulate guanine nucleotide-binding proteins, phosphoinositide hydrolysis, cyclic AMP accumulation, and activation of specific proto-oncogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Guanosine-Diphosphate-Monothiophosphate typically involves the phosphorylation of guanosine derivatives. The reaction conditions often require the presence of phosphorothioic acid to introduce the sulfur atom into the phosphate group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the principles of nucleotide analog production, involving high-purity reagents and controlled reaction environments to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5’-Guanosine-Diphosphate-Monothiophosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The phosphate groups can participate in substitution reactions, where other nucleophiles replace the sulfur atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Thiols or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Thiophosphate derivatives with different nucleophiles
Scientific Research Applications
5’-Guanosine-Diphosphate-Monothiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a stable analog in studies of nucleotide interactions and enzyme mechanisms.
Biology: Plays a role in studying signal transduction pathways involving G-proteins.
Medicine: Investigated for its potential in modulating cellular processes and as a tool in drug discovery.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The compound exerts its effects by mimicking the natural substrate GTP. It binds to guanine nucleotide-binding proteins, leading to the activation of downstream signaling pathways. The sulfur atom in the phosphate group provides stability, allowing for prolonged interaction with target proteins .
Molecular Targets and Pathways:
G-proteins: Activation of G-proteins leads to various cellular responses, including changes in cyclic AMP levels and activation of proto-oncogenes.
Phosphoinositide Hydrolysis: Involvement in the hydrolysis of phosphoinositides, which are crucial for cell signaling
Comparison with Similar Compounds
Guanosine Triphosphate (GTP): The natural substrate for G-proteins.
Guanosine Diphosphate (GDP): The dephosphorylated form of GTP.
Guanosine Monophosphate (GMP): A precursor in the synthesis of GTP and GDP.
Uniqueness: 5’-Guanosine-Diphosphate-Monothiophosphate is unique due to the presence of a sulfur atom in the phosphate group, which provides enhanced stability and allows for specific interactions with target proteins that are not possible with the natural nucleotides .
Properties
CAS No. |
37589-80-3 |
|---|---|
Molecular Formula |
C10H16N5O13P3S |
Molecular Weight |
539.25 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
XOFLBQFBSOEHOG-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Key on ui other cas no. |
37589-80-3 |
Synonyms |
gamma S, GTP gamma Thio GTP gamma-Thio-GTP GTP gamma S GTPgammaS Guanosine 5'-(3-O-Thio)Triphosphate Guanosine 5'-(gamma-S)Triphosphate Guanosine 5'-O-(3-Thiotriphosphate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















